molecular formula C22H15BrO2S B2568264 (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-79-3

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2568264
CAS RN: 338423-79-3
M. Wt: 423.32
InChI Key: YGFVGEVAMBJMCH-UHFFFAOYSA-N
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Description

The compound “(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a complex organic molecule with the molecular formula C22H15BrO2S and a molecular weight of 423.32 . It is a derivative of benzofuran, a heterocyclic compound that is widely found in natural products and synthetic compounds .


Synthesis Analysis

The compound was prepared by the Lewis acid-catalysed reaction of 4′-bromo-1,1′-biphenyl-4‐ol with 2‐chloro‐2‐(methylsulfanyl)acetophenone . The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The structure of the compound is stabilized by intermolecular (benzofuran)C—H⋯O(furan) hydrogen bonds and by aromatic π(benzene ring of benzofuran)⋯H—C(4‐bromophenyl) interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, benzofuran derivatives are known to exhibit a wide range of reactivity. They can undergo various reactions such as hydroalkoxylation and can be used in the synthesis of other complex organic molecules .


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 123–135 °C . Its 1H NMR (DMSO-d6, δ ppm) is as follows: 8.26 (s, 2H), 8.01–8.15 (m, 6H), 7.75–7.81 (m, 4H), 7.70 (t, J = 8 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H), 3.02 (s, 6H) .

Scientific Research Applications

Future Directions

Benzofuran derivatives, such as this compound, are of interest in the field of drug discovery due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly as antimicrobial agents .

properties

IUPAC Name

[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVGEVAMBJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

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